tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate typically involves multiple steps, including the protection of amine groups and the formation of piperidine and piperazine rings. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionalities. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound used as a protecting group in organic synthesis.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of pharmaceutical agents.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Used in the synthesis of complex organic molecules.
Uniqueness
tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate is unique due to its dual ring structure and the presence of multiple functional groups, which provide a high degree of reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C20H37N3O4 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
tert-butyl (3S)-3-methyl-4-[5-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H37N3O4/c1-14-13-22(18(25)27-20(5,6)7)8-9-23(14)16-10-15(11-21-12-16)17(24)26-19(2,3)4/h14-16,21H,8-13H2,1-7H3/t14-,15?,16?/m0/s1 |
InChI Key |
SBDKOUYJEMEIHL-FHERZECASA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2CC(CNC2)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2CC(CNC2)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.